Product packaging for Direct blue 15(Cat. No.:CAS No. 2429-74-5)

Direct blue 15

Cat. No.: B1206938
CAS No.: 2429-74-5
M. Wt: 992.8 g/mol
InChI Key: OLSOUGWNONTDCK-UHFFFAOYSA-J
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Description

Overview of Azo Dyes in Industrial and Environmental Contexts

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo bonds (-N=N-). sustainability-directory.com These dyes are integral to a multitude of industries, most notably textiles, paper, and leather, due to their cost-effective synthesis, high color intensity, and wide spectrum of available shades. sustainability-directory.commdpi.comnih.gov It is estimated that azo dyes account for over 70% of the global industrial dye demand, which translates to approximately 9 million tons annually. researchgate.net

Despite their industrial importance, azo dyes are a significant source of environmental pollution. sustainability-directory.com A considerable portion of these dyes, estimated to be around 10-20%, is lost during the dyeing process and released into industrial effluents. colby.edutandfonline.com The stable and complex molecular structure of azo dyes makes them resistant to degradation by conventional wastewater treatment methods. tandfonline.commdpi.com Their presence in aquatic ecosystems is a major concern, as they can reduce light penetration, affecting photosynthesis in aquatic plants. sustainability-directory.com Furthermore, the degradation of some azo dyes can lead to the formation of aromatic amines, which are known to be potentially toxic, mutagenic, and carcinogenic. nih.govcolby.edumdpi.com

Historical Development and Industrial Applications of Direct Blue 15

The development of direct dyes, a class to which this compound belongs, was a significant advancement in the dyeing of cellulosic fibers like cotton. Prior to the discovery of Congo Red in 1884, dyeing cotton was a cumbersome process requiring mordants. dyestuffscn.com Direct dyes simplified this process by allowing for direct application to the fibers. dyestuffscn.com

This compound, a bis-azo dye, was first prepared in 1890. nih.goviarc.fr It is synthesized by coupling 3,3'-dimethoxybenzidine (B85612) with two molecules of H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid) under alkaline conditions. nih.govnih.gov

The industrial applications of this compound are extensive. It is primarily used for dyeing cellulosic materials such as cotton, paper, and leather. mdpi.comnih.govnih.gov It also finds use in coloring silk and wool, as a biological stain, and for tinting cinematographic films. nih.govnih.govsunrisedye.com In the United States, the primary use of this compound is in the textile industry (65%), followed by its application as a paper colorant (30%), with the remaining 5% attributed to other uses. mdpi.comnih.govnih.gov

Table 1: Industrial Applications of this compound

Rationale for Academic Research on this compound Remediation and Environmental Behavior

The widespread use and inherent chemical properties of this compound have prompted significant academic research focused on its environmental fate and remediation. The discharge of effluents containing this dye contributes to water pollution, characterized by high color and organic content. mdpi.com The complex and stable structure of this compound makes it resistant to biodegradation. mdpi.com

A primary concern is the anaerobic biodegradation of this compound, which can lead to the formation of 3,3'-dimethoxybenzidine, a potentially carcinogenic aromatic amine. nih.gov This has driven research into various remediation techniques to remove or degrade the dye from wastewater. Studies have explored methods such as adsorption using materials like halloysite (B83129) nanotubes and iron-carbon micro-electrolysis. mdpi.commdpi.comnih.gov Research has also investigated the toxic effects of this compound on various aquatic organisms, including microalgae, cladocerans, and zebrafish embryos, to understand its ecological impact. nih.gov The goal of this research is to develop effective and environmentally benign methods to treat industrial effluents containing this compound, thereby mitigating its environmental impact. mdpi.comresearchgate.netchalcogen.ro

Table 2: Research Focus on this compound Remediation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H24N6Na4O16S4 B1206938 Direct blue 15 CAS No. 2429-74-5

Properties

IUPAC Name

tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
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InChI

InChI=1S/C34H28N6O16S4.4Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4
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InChI Key

OLSOUGWNONTDCK-UHFFFAOYSA-J
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Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+]
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Molecular Formula

C34H24N6Na4O16S4
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Related CAS

68966-50-7 (unspecified hydrochloride salt), 71550-22-6 (tetra-lithium salt)
Record name C.I. Direct Blue 15
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DSSTOX Substance ID

DTXSID7020186
Record name C.I. Direct Blue 15
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Molecular Weight

992.8 g/mol
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Physical Description

Direct blue 15 is a deep purple to dark blue microcrystalline powder. (NTP, 1992), Deep purple to dark blue solid; [CAMEO] Dark bluish-grey odorless powder; [MSDSonline]
Record name DIRECT BLUE 15
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), Soluble in water ... 10-50 mg/mL at 68 °C
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Impurities

The raw dye contains about 25% sodium chloride; a desalted preparation (containing ~ 3% salt) contained about 50% CI Direct Blue 15 and about 35 impurities, including 3,3'-dimethoxybenzidine dihydrochloride at 836-1310 ppm (mg/kg). Benzidine was not present at the detection limit of 1 ppm (mg/kg)
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Color/Form

Deep purple to dark blue microcrystalline powder

CAS No.

2429-74-5
Record name DIRECT BLUE 15
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Record name 2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[5-amino-4-hydroxy-, sodium salt (1:4)
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Record name Tetrasodium 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate]
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Melting Point

greater than 572 °F (NTP, 1992)
Record name DIRECT BLUE 15
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Advanced Synthetic Methodologies and Structural Modifications of Direct Blue 15 Analogues

Chemical Synthesis Pathways and Reaction Mechanisms

The industrial production of Direct Blue 15 is a well-established multi-step process rooted in the principles of aromatic chemistry. The synthesis primarily involves two core stages: the tetrazotization of an aromatic diamine followed by a dual azo coupling reaction with a suitable coupling component.

Step 1: Tetrazotization of o-Dianisidine

The synthesis begins with the tetrazotization of 3,3'-dimethoxybenzidine (B85612), also known as o-dianisidine. This reaction converts the two primary amino groups of the diamine into highly reactive diazonium salt groups. The process is conducted in an acidic medium, typically using hydrochloric acid, and requires the addition of sodium nitrite (B80452) at low temperatures (0–5 °C). mdpi.com The low temperature is critical to prevent the unstable diazonium salt from decomposing. The acid reacts with sodium nitrite to form nitrous acid in situ, which then reacts with the amine groups to form the bis-diazonium salt (tetrazonium salt).

Step 2: Azo Coupling Reaction

The resulting 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-bis(diazonium) chloride is then coupled with two molecules of a coupling agent. For this compound, this agent is 1-amino-8-naphthol-3,6-disulfonic acid, commonly known as H acid. This reaction is a classic example of electrophilic aromatic substitution. wikipedia.org The strongly electrophilic diazonium salt attacks the electron-rich naphthalene (B1677914) ring of the H acid. The coupling is performed under alkaline conditions (high pH), which serves to deprotonate the hydroxyl group of the H acid, thereby increasing the electron density of the aromatic ring and activating it for electrophilic attack. wikipedia.org The coupling occurs at the position ortho to the amino group and para to the hydroxyl group.

The table below summarizes the key components and conditions for the conventional synthesis of this compound.

Reaction StageKey Reactants/ReagentsPrimary RoleTypical Conditions
Tetrazotization3,3'-Dimethoxybenzidine (o-Dianisidine)Starting DiamineAqueous medium, 0-5°C
Sodium Nitrite (NaNO₂)Diazotizing Agent
Hydrochloric Acid (HCl)Acidic Catalyst
Azo CouplingTetrazotized o-DianisidineElectrophileAlkaline (high pH), Aqueous medium
1-Amino-8-naphthol-3,6-disulfonic acid (H acid)Nucleophile (Coupling Component)
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)Base (Activates Coupling Component)

Derivatization and Functionalization Strategies for Targeted Reactivity

The structural framework of this compound offers several sites for chemical modification to produce analogues with altered properties such as color, solubility, and affinity for specific substrates. While extensive research has been conducted on synthesizing various bis-azo dyes, specific derivatization of this compound itself is a more targeted field. nih.gov However, based on its functional groups, several derivatization and functionalization strategies can be postulated to enhance its reactivity and performance.

Modification of Sulfonic Acid Groups: The four sulfonic acid (-SO₃H) groups are primary determinants of the dye's high water solubility. These groups can be converted into sulfonyl chlorides (-SO₂Cl), which are versatile intermediates. These can then be reacted with amines or alcohols to form sulfonamides or sulfonyl esters, respectively. Such modifications could be used to modulate the dye's solubility or to introduce reactive sites for covalent bonding to substrates, effectively transforming it into a reactive dye.

Substitution on Aromatic Rings: While electrophilic substitution on the aromatic rings post-synthesis is challenging due to the deactivating effect of the azo groups, modifications can be made to the starting materials. Using derivatives of o-dianisidine or H acid with additional substituents (e.g., alkyl, halogen, or nitro groups) would yield a library of this compound analogues with varied shades and fastness properties.

Complexation with Metal Ions: The hydroxyl and amino groups in the ortho position relative to the azo linkage provide ideal sites for chelation with metal ions like copper, chromium, or cobalt. This process, known as metallization, is a common strategy to significantly improve the light fastness and wash fastness of azo dyes. The resulting metal-complex dyes often exhibit a duller, but more stable, color.

Modification of Amino and Hydroxyl Groups: The free amino (-NH₂) and hydroxyl (-OH) groups on the naphthol rings are potential sites for functionalization. For instance, the amino group could be acylated or alkylated. However, these modifications must be carefully considered as they can significantly alter the electronic structure of the chromophore, leading to substantial shifts in color.

These strategies allow for the rational design of this compound analogues with tailored properties for advanced applications beyond traditional dyeing.

Green Chemistry Principles in this compound Synthesis and Process Development

Traditional azo dye synthesis, including that of this compound, often involves hazardous starting materials, harsh reaction conditions, and the generation of significant chemical waste. chemistryjournals.net In response, the application of green chemistry principles to dye manufacturing is an area of active research, aiming to create more sustainable and environmentally benign processes.

Key green chemistry approaches applicable to this compound synthesis include:

Use of Greener Catalysts and Solvents: Research has focused on replacing corrosive liquid acids with solid acid catalysts. For instance, sulfonic acid-functionalized magnetic nanoparticles have been used to facilitate diazo coupling reactions under solvent-free grinding conditions, which simplifies product isolation and allows for catalyst recycling. nih.gov The use of water as a solvent is already a feature of this compound synthesis, but minimizing its use and the subsequent wastewater treatment is a key goal. chemistryjournals.net

Alternative Energy Sources: Microwave and ultrasound irradiation are being explored as alternative energy sources to conventional heating. These methods can lead to dramatically reduced reaction times, increased yields, and lower energy consumption.

Enzymatic Synthesis: Biocatalysis offers a highly specific and mild alternative to traditional chemical synthesis. Enzymes like laccases have been shown to catalyze the oxidative coupling of aromatic amines to form azo compounds. mdpi.com While the direct enzymatic synthesis of a complex molecule like this compound is challenging, engineered enzymes could potentially be developed for specific steps, such as the coupling reaction, under ambient temperature and neutral pH conditions. acs.org

Process Intensification with Continuous Flow Reactors: Shifting from traditional batch processing to continuous flow synthesis offers significant advantages in safety, efficiency, and product consistency. nih.govresearchgate.net Continuous flow systems allow for precise control over reaction parameters like temperature and mixing, handle unstable intermediates (like diazonium salts) more safely in small volumes, and can reduce waste and energy consumption. acs.org This approach shows great potential for the industrial production of azo dyes. nih.govresearchgate.net

The following table compares traditional synthesis with potential green alternatives.

Process AspectTraditional MethodGreen Chemistry Alternative
Catalyst/MediumStrong mineral acids (e.g., HCl) in large volumes.Solid acid catalysts (recyclable), solvent-free grinding. nih.gov
Energy InputConventional heating/cooling for temperature control.Microwave or ultrasound irradiation for enhanced reaction rates.
Reaction TypeChemical synthesis using stoichiometric reagents.Biocatalysis using enzymes (e.g., laccases) for higher specificity. mdpi.com
Process ScaleLarge-scale batch reactors.Continuous flow microreactors for better control and safety. researchgate.net
Waste GenerationSignificant acidic/alkaline wastewater requiring treatment.Reduced solvent use and catalyst recycling minimizes waste streams.

By integrating these green principles, the synthesis of this compound and its analogues can be shifted towards a more sustainable and economically viable future, minimizing the environmental footprint of this important class of dyes.

Environmental Remediation and Degradation of Direct Blue 15

Adsorption Technologies for Direct Blue 15 Removal from Aqueous Systems

Adsorption has emerged as a promising method for dye removal due to its efficiency, operational simplicity, and economic feasibility. pjoes.com This section explores the use of various novel materials for the adsorption of this compound, along with the kinetic, thermodynamic, and mechanistic aspects of the process.

Development and Characterization of Novel Adsorbent Materials (e.g., halloysite (B83129) nanotubes, biochar, Luffa sponge, plant-based wastes)

Researchers have investigated a range of low-cost and sustainable materials for their potential to adsorb this compound.

Halloysite Nanotubes (HNTs): These naturally occurring clay minerals have a unique tubular structure with different surface chemistries, making them effective adsorbents. mdpi.com HNTs have been successfully used to remove this compound from aqueous solutions, with studies focusing on optimizing factors like pH, initial dye concentration, and temperature. mdpi.comresearchgate.net The sorption of this compound, an anionic dye, onto halloysite has been reported with a capacity of 98 mg/g. researchgate.netmdpi.com The tubular structure of HNTs contains functional groups on both the inner and outer surfaces, which enhances their adsorption efficiency. mdpi.com

Luffa Sponge (Luffa cylindrica): This natural, fibrous material, composed mainly of cellulose (B213188), hemicellulose, and lignin, has been explored as a biosorbent. researchgate.netiyte.edu.tr While raw Luffa has been used to remove various dyes, its modification can enhance its adsorption capacity. researchgate.netunimi.itmdpi.com For instance, modifying Luffa with polyaniline (PANI) creates a material with different surface properties that can be used for selective dye adsorption. mdpi.com

Plant-Based Wastes: Various agricultural and plant-based wastes have been repurposed as low-cost adsorbents.

Açai Stalk (AS): A new adsorbent material was developed by chemically modifying açaí stalk with hexadecyltrimethylammonium bromide (CTAB). tandfonline.com This modification, creating AS-CTAB, was successfully used for the removal of this compound from aqueous solutions. tandfonline.comresearchgate.net

Camellia sinensis (Tea) and Carica papaya (Papaya) Leaves: The effectiveness of using waste tea leaves and papaya leaves as adsorbents for this compound has been evaluated in batch scale studies, demonstrating the potential of these common plant wastes in water treatment. researchgate.net

Bacterial Cellulose: Due to its unique nanofiber network, biocompatibility, and high water-holding capacity, bacterial cellulose is being investigated as a cost-effective biosorbent for the removal of this compound. researcher.life

Adsorption Kinetics, Isotherm Models, and Thermodynamic Studies

To understand the efficiency and nature of the adsorption process, researchers have applied various kinetic, isotherm, and thermodynamic models.

Adsorption Kinetics: The rate of adsorption is a critical factor for designing treatment systems. For many adsorbents, including halloysite nanotubes, bacterial cellulose, and modified açaí stalk, the adsorption kinetics of this compound are well-described by the pseudo-second-order model. mdpi.comtandfonline.comresearcher.life This indicates that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. deswater.com For instance, kinetic studies on bacterial cellulose for this compound removal were carried out at a pH of 3.0 with an initial dye concentration of 100 mg/L, and the results confirmed the pseudo-second-order model as the best fit. researcher.life

Isotherm Models: Adsorption isotherms describe how the adsorbate molecules distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are commonly used. neptjournal.comjmaterenvironsci.com

The Langmuir model , which assumes monolayer adsorption on a homogeneous surface, has been found to fit the data well for this compound adsorption on halloysite nanotubes and sulfonated polyacrylamide polymer. mdpi.comwaterjournal.ir

The Brouers–Sotolongo isotherm model was identified as having the best accuracy for predicting the adsorption behavior of this compound on HNTs, with a predicted maximum adsorption of 166.73 mg g⁻¹. researchgate.net

Other models like the Jovanovic model have also been applied, which attempts to minimize deviations from the Langmuir isotherm. mdpi.com

Thermodynamic Studies: Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insights into the spontaneity and nature of the adsorption process. For the adsorption of this compound onto various materials, thermodynamic assessments have often shown the process to be spontaneous and endothermic. researchgate.netresearchgate.netusm.my A low enthalpy change (ΔHº) value suggests that the adsorption is a physical process (physisorption). researchgate.net

Table 1: Adsorption Isotherm and Kinetic Models for this compound Removal

Adsorbent Material Best Fit Isotherm Model Best Fit Kinetic Model Maximum Adsorption Capacity (mg/g) Reference
Halloysite Nanotubes (HNT) Brouers–Sotolongo Pseudo-second-order 166.73 researchgate.net
Halloysite Nanotubes (HNT) Langmuir Pseudo-second-order 97.96 mdpi.com
CTAB-modified Açaí Stalk Liu Avrami 394.2 researchgate.net
Sulfonated Polyacrylamide Polymer Langmuir Pseudo-second-order 5000 waterjournal.ir
Bacterial Cellulose - Pseudo-second-order - researcher.life

Mechanistic Investigations of Adsorptive Interactions (e.g., electrostatic, physisorption)

Understanding the mechanism of interaction between the adsorbent and this compound is crucial for optimizing the removal process.

Physisorption: Thermodynamic assessments of this compound adsorption on halloysite nanotubes indicated that the process is primarily physisorption. mdpi.comresearchgate.net This involves weak van der Waals forces and is often reversible. The low enthalpy change values observed in some studies further support the physical nature of the adsorption. researchgate.net

Electrostatic Interaction: This is a key mechanism, especially for charged dye molecules and adsorbents with charged surfaces. For the adsorption of anionic dyes like this compound onto a cationic surfactant-modified açaí stalk (AS-CTAB), electrostatic interaction was identified as the main mechanism, as the material is not porous. researchgate.net

Diffusion: Mass transfer analysis has shown that the adsorption of this compound can be diffusion-controlled. mdpi.comresearchgate.net This involves the movement of dye molecules from the bulk solution to the adsorbent surface and subsequent diffusion into the pores of the adsorbent material.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (·OH). mdpi.comredalyc.org

One study demonstrated that the Fenton oxidation process could completely decolorize an aqueous solution of this compound within 50 minutes under optimal conditions. atlantis-press.com Another AOP, iron-carbon micro-electrolysis coupled with H₂O₂, achieved 98% decolorization and a 40% total organic carbon (TOC) removal rate for a 300 mg/L solution of this compound after 60 minutes of treatment. mdpi.comresearchgate.net The degradation kinetics for this process followed first-order reaction kinetics. mdpi.comresearchgate.net

Photocatalytic Degradation of this compound

Photocatalysis is an AOP that utilizes a semiconductor catalyst (photocatalyst) and a light source to generate the reactive oxygen species needed for degradation. mdpi.com

The photocatalytic degradation of Direct Blue dyes is often well-described by pseudo-first-order kinetics. biomedres.usbiomedres.us For this compound, studies have investigated the degradation kinetics over suspended and immobilized titanium dioxide (TiO₂) catalysts under UV light, analyzing the effects of dye concentration, catalyst loading, and light intensity. mdpi.com The Langmuir-Hinshelwood model has been successfully fitted to the experimental data for several process variables. mdpi.com

Catalyst Development and Modification (e.g., TiO₂, ZnO, bismuth tungstate (B81510) nanosheets, doping effects)

The efficiency of photocatalytic degradation heavily depends on the properties of the catalyst.

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst. mdpi.commdpi.com The degradation kinetics of this compound have been studied using suspended and immobilized TiO₂ in various photoreactor configurations. mdpi.com It was observed that for pH values higher than the point of zero charge (pzc) of the TiO₂ catalyst, the surface becomes negatively charged, leading to repulsion of the anionic this compound dye and a lower degradation rate. mdpi.com

Zinc Oxide (ZnO): ZnO is another effective photocatalyst. However, pure ZnO nanoparticles may not exhibit significant photocatalytic activity on their own. nih.gov The efficiency of ZnO can be dramatically improved through modification, such as doping with transition metals. biomedres.usnih.gov

Doping Effects: Doping ZnO nanoparticles with transition metals like silver (Ag), copper (Cu), and manganese (Mn) has been shown to enhance the photocatalytic degradation of this compound. biomedres.usnih.gov

Under UV irradiation, Ag-doped ZnO showed the highest removal efficiency at approximately 74%. nih.gov

Under visible light irradiation, Cu-doped ZnO was the most effective, achieving a 70% degradation rate. nih.gov

In contrast, undoped ZnO showed minimal removal efficiency (18.4% under UV and 14.6% under visible light). nih.gov

Doping ZnO with cadmium (Cd) has also been shown to decrease the band gap from 3.38 eV to 3.21 eV, which can improve photocatalytic activity. researchgate.net The synthesis of transition metal-doped ZnO nanophotocatalysts is considered a promising technology for the removal of this compound. researchgate.net

Table 2: Photocatalytic Degradation Efficiency of this compound with Doped ZnO Nanoparticles

Catalyst Light Source Removal Efficiency (%) Reference
Pure ZnO UV 18.4 nih.gov
Ag-doped ZnO UV 74.0 nih.gov
Pure ZnO Visible 14.6 nih.gov
Cu-doped ZnO Visible 70.0 nih.gov

Electrochemical Oxidation and Reduction Processes for this compound

Electrochemical methods offer a versatile and effective approach for the treatment of wastewater containing this compound. These processes involve the use of an electric current to drive oxidation and reduction reactions that break down the dye molecule.

The choice of electrode material is critical to the efficiency and effectiveness of the electrochemical degradation of this compound. Different materials exhibit varying levels of electrocatalytic activity, stability, and cost-effectiveness.

Iron-Carbon (Fe-C) Micro-electrolysis: This system utilizes the galvanic cell formed between iron and carbon to facilitate the degradation of pollutants. researchgate.net It is particularly effective as a pretreatment method. researchgate.net The process involves redox reactions, adsorption, and co-precipitation. researchgate.net The performance is influenced by factors like the Fe/C ratio and pH. researchgate.net

Graphite (B72142) Electrodes: Graphite is a relatively low-cost and stable electrode material. acs.org It can be used as both an anode and a cathode for the electrochemical degradation of dyes. acs.orgresearchgate.net

Ti/Pt Electrodes: Titanium electrodes coated with platinum (Ti/Pt) are known for their high catalytic activity and stability. researchgate.net They are effective anodes for electrochemical oxidation processes. iwaponline.com

Boron-Doped Diamond (BDD) Electrodes: BDD electrodes are considered highly effective for the electrochemical oxidation of organic pollutants due to their high oxygen overvoltage, which promotes the generation of hydroxyl radicals. iwaponline.comnih.gov They have shown high efficiency in the degradation and mineralization of various dyes. nih.govupce.cznih.gov BDD anodes can lead to complete oxidation of dye molecules. iwaponline.com

Optimizing the operational parameters is crucial for maximizing the efficiency of the electrochemical degradation of this compound while minimizing energy consumption.

Applied Current: The applied current density influences the rate of the electrochemical reactions. Higher current densities can lead to faster degradation but also increase energy consumption. researchgate.net

pH: The pH of the solution affects the speciation of the dye and the efficiency of the electrode processes. For iron-carbon micro-electrolysis, an acidic pH of around 3 is often optimal. nih.govresearchgate.net

Energy Consumption: This is a key parameter for evaluating the economic feasibility of the process. For instance, in one study using graphite and Ti/Pt electrodes for the Fered-Fenton process to treat DB15, the energy consumption was reported to be 20.4 kWh/L after 120 minutes of treatment. researchgate.net

A study on the degradation of DB15 using iron-carbon micro-electrolysis coupled with H2O2 achieved 98% decolorization and 40% Total Organic Carbon (TOC) removal after 60 minutes under optimal conditions (Fe/C ratio of 2:1, pH 3, and 300 mg/L initial dye concentration). nih.govnih.gov The Fered-Fenton process using graphite and Ti/Pt electrodes achieved up to 90% color removal and 86% Chemical Oxygen Demand (COD) removal. researchgate.net

The electrochemical degradation of this compound can proceed through direct or indirect oxidation mechanisms. tandfonline.com

Direct Oxidation: In this mechanism, the dye molecule is directly oxidized at the anode surface through electron transfer. tandfonline.com

Indirect Oxidation: This involves the in-situ generation of strong oxidizing agents, such as hydroxyl radicals (•OH) and active chlorine species (if chloride is present in the electrolyte), which then attack and degrade the dye molecule. tandfonline.commdpi.com The generation of hydroxyl radicals is a key feature of processes using high-oxygen-overvoltage anodes like BDD. iwaponline.com

The degradation pathway of DB15 in an iron-carbon micro-electrolysis system coupled with H2O2 has been proposed to start with the cleavage of the azo bonds (–N=N–) through a hydrogenation reaction, initiated by the atomic hydrogen [H] produced during the process. mdpi.com This leads to the formation of intermediates such as 1-amino-8-naphthol and 3,3′-dimethylbenzidine. mdpi.com These intermediates are subsequently attacked by hydroxyl radicals (•OH), leading to their breakdown into smaller molecules like anti-pentenoic acid and phenol, which are eventually mineralized to CO2 and H2O. mdpi.com

Fenton and Photo-Fenton Oxidation of this compound

Fenton and photo-Fenton processes are highly effective advanced oxidation technologies for the degradation of recalcitrant organic pollutants like this compound. The Fenton process utilizes the reaction between ferrous ions (Fe2+) and hydrogen peroxide (H2O2) to generate highly reactive hydroxyl radicals (•OH). researchgate.netasianpubs.org The photo-Fenton process enhances this reaction by using UV or visible light to photochemically reduce ferric ions (Fe3+) back to Fe2+, thereby regenerating the catalyst and producing additional hydroxyl radicals.

The efficiency of the Fenton process is highly dependent on several operational parameters:

pH: The optimal pH for the Fenton reaction is typically in the acidic range, around 3 to 4. researchgate.netcapes.gov.brasianpubs.org At higher pH values, iron precipitates as ferric hydroxide, reducing the availability of the catalyst.

Hydrogen Peroxide (H2O2) Dosage: The concentration of H2O2 is a critical factor. While an increase in H2O2 can enhance the degradation rate, an excessive amount can be detrimental as it can scavenge the highly reactive hydroxyl radicals to form less reactive hydroperoxyl radicals (HO2•). mdpi.com

Fe2+ Concentration: The concentration of the ferrous iron catalyst also plays a key role. A higher concentration can lead to a faster reaction rate, but there is an optimal ratio of H2O2 to Fe2+ that needs to be maintained for maximum efficiency. researchgate.net

Temperature: Increasing the reaction temperature can positively affect the decolorization efficiency. researchgate.netcapes.gov.br

Studies have demonstrated the successful application of the Fenton process for the degradation of this compound. For example, under optimal conditions of pH 4.0, an H2O2 concentration of 2.8 × 10−3 mol/L, an H2O2/Fe2+ ratio of 100:1, and a temperature of 30 °C, a 4.7 × 10−5 mol/L solution of DB15 could be completely decolorized within 50 minutes. researchgate.netcapes.gov.br The decolorization was found to follow a kinetic rate constant of 0.1694 min−1. researchgate.net

In a Fenton-like process using green synthesized iron/copper bimetallic nanoparticles, 94.32% of 57.5 mg/l DB15 was degraded in 60 minutes at a pH of 3.5, H2O2 dosage of 7.5 mmol/l, catalyst dosage of 0.55 g/l, and a temperature of 50°C. colab.ws The degradation kinetics in this case were found to fit a second-order model. colab.ws

The photo-Fenton-like degradation of DB15 has also been investigated. In one study using bimetallic nanoparticles in a fixed-bed reactor, optimized parameters included a flow rate of 1 mL/min, a catalyst bed height of 1 cm, a DB15 concentration of 100 mg/L, and a UV intensity of 15 W/m². researchgate.net

Table 2: Optimal Conditions for Fenton Oxidation of this compound

Parameter Optimal Value Reference
pH 4.0 researchgate.netcapes.gov.br
[H2O2] 2.8 × 10−3 mol/L researchgate.netcapes.gov.br
H2O2/Fe2+ Ratio 100:1 researchgate.netcapes.gov.br
H2O2/Dye Ratio 60:1 researchgate.netcapes.gov.br
Temperature 30 °C researchgate.netcapes.gov.br

Biological Degradation and Bioremediation Approaches for this compound

Biological methods offer an eco-friendly and cost-effective alternative for the treatment of dye-laden effluents. These approaches utilize the metabolic capabilities of microorganisms to decolorize and mineralize dyes like DB15.

The biodegradation of azo dyes like DB15 is often more effective under a sequential anaerobic-aerobic process. ijcmas.comresearchgate.net Under anaerobic conditions, the azo bonds are reductively cleaved, leading to the formation of colorless aromatic amines. researchgate.netfrontiersin.org These intermediates can then be further degraded under aerobic conditions. researchgate.netmdpi.com

Bacterial consortia have demonstrated significant potential for the decolorization of DB15. A consortium comprising Bacillus subtilis and Bacillus cereus has been shown to be effective. tandfonline.com Another five-member bacterial consortium, identified through 16S rDNA sequence analysis as Alcaligenes faecalis, Sphingomonas sp. EBD, Bacillus subtilis, Bacillus thuringiensis, and Enterobacter cancerogenus, was successful in decolorizing and biotransforming DB15. nih.gov This consortium was able to completely biodegrade the intermediate 3,3'-dimethoxybenzidine (B85612). nih.gov Fungal consortia, including species like Aspergillus niger and Penicillium oxalicum, have also achieved nearly complete decolorization of DB15 at concentrations ranging from 200 to 1000 mg/L within 24 to 72 hours. tandfonline.com

Table 2: Microbial Consortia for this compound Degradation

Microbial Consortium Organisms Conditions Decolorization Efficiency (%) Time Reference
WGC-D Bacillus subtilis (WGI-3), B. subtilis (WGI-4), B. cereus (WGI-9) Not Specified 70-80 48 h tandfonline.com
Mixed Fungal Consortium Penicillium oxalicum, Aspergillus niger, A. flavus 200-1000 mg/L dye concentration Nearly Complete 24-72 h tandfonline.com
Five-member Bacterial Consortium Alcaligenes faecalis, Sphingomonas sp. EBD, B. subtilis, B. thuringiensis, Enterobacter cancerogenus Not Specified Significant decolorization and biotransformation Not Specified nih.gov

The enzymatic cleavage of the azo bond is the initial and rate-limiting step in the bacterial degradation of azo dyes. frontiersin.org This process is primarily mediated by enzymes called azoreductases. ijcmas.comfrontiersin.org These enzymes facilitate the reductive cleavage of the azo linkages, resulting in the formation of aromatic amines. frontiersin.org Azoreductase activity is often more efficient under anaerobic or microaerophilic conditions because oxygen can compete with the azo group as an electron acceptor. nih.govnih.gov Other enzymes, such as laccases and peroxidases, are also involved in the degradation of the resulting aromatic amines under aerobic conditions. ijcmas.comfrontiersin.org Laccases, for instance, work through a non-specific free-radical mechanism to form phenolic compounds, thereby preventing the formation of toxic aromatic amines. ijcmas.com

Sequencing Batch Reactors (SBRs) are a type of activated sludge process that is well-suited for treating textile wastewater containing dyes like DB15. An anoxic/oxic SBR system, which incorporates both anoxic (low oxygen) and oxic (aerobic) phases, is particularly effective. kmutt.ac.th The anoxic phase promotes the initial decolorization of the dye through the action of denitrifying bacteria, while the subsequent oxic phase allows for the degradation of the resulting aromatic amines by heterotrophic and nitrifying bacteria. kmutt.ac.th

The ratio of the anoxic to oxic period is a critical parameter influencing the performance of the SBR. Studies have shown that increasing the anoxic period enhances the color removal efficiency. kmutt.ac.th For instance, an anoxic:oxic ratio of 8:2 resulted in the highest color removal efficiency of 87.69%, whereas a fully oxic system (0:10 ratio) achieved only 66.62% color removal. kmutt.ac.th Importantly, the presence of an anoxic period does not negatively impact the removal of Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD), with efficiencies remaining high at around 95-96%. kmutt.ac.th

Table 3: Performance of Anoxic/Oxic SBR for this compound Treatment

Anoxic:Oxic Ratio Color Removal Efficiency (%) COD Removal Efficiency (%) BOD₅ Removal Efficiency (%) Reference
8:2 87.69 ± 0.23 ~95-96 ~95-96 kmutt.ac.th
2:8 Not Specified ~95-96 ~95-96 kmutt.ac.th
0:10 66.62 ± 0.14 ~95-96 ~95-96 kmutt.ac.th

Identification and Characterization of Biodegradation Metabolites

Under anaerobic conditions, the biodegradation of this compound leads to the formation of the aromatic amine metabolite, 3,3'-dimethoxybenzidine. iarc.fr This conversion has been observed with pure cultures of anaerobic bacteria and with microbial suspensions derived from the intestinal contents of rats. iarc.fr The metabolic reduction of the azo bonds is a key step, yielding 3,3'-dimethoxybenzidine (DMOB) as a primary product. nih.gov

In addition to biological processes, chemical degradation methods have also been studied. A degradation pathway for this compound was proposed using an iron-carbon micro-electrolysis system coupled with hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net Analysis of the treated wastewater via gas chromatography-mass spectrometry (GC-MS) suggested the main intermediates were 1-amino-8-naphthol and 3,3'-dimethylbenzidine. mdpi.com These compounds were reportedly further broken down into smaller molecules like anti-pentenoic acid and phenol, which are speculated to ultimately mineralize into CO₂ and H₂O through subsequent oxidation reactions. mdpi.com

However, not all degradation processes yield detectable intermediate metabolites. In a study investigating the biodegradation of this compound by the white-rot fungus Trametes versicolor, researchers examined the resulting solution with gas chromatography-mass spectrometry but did not detect any metabolites, despite observing dye decolorization. nih.gov Similarly, while the fungal strain Penicillium oxalicum SAR-3 demonstrated a high degradation capacity (95-100%) for this compound, and spectroscopic analysis confirmed the catabolism of the dye, specific metabolites were not identified in the study. nih.gov

The following table summarizes the identified metabolites from the degradation of this compound.

Table 1: Identified Metabolites from this compound Degradation

Metabolite Degradation Method/Organism Analytical Technique Source
3,3'-dimethoxybenzidine Anaerobic bacteria / Rat intestinal flora Not Specified iarc.frnih.gov
1-amino-8-naphthol Iron-carbon micro-electrolysis + H₂O₂ GC-MS mdpi.com
3,3'-dimethylbenzidine Iron-carbon micro-electrolysis + H₂O₂ GC-MS mdpi.com
anti-pentenoic acid Iron-carbon micro-electrolysis + H₂O₂ GC-MS mdpi.com

Hybrid and Integrated Treatment Systems for this compound Containing Effluents

Treating industrial effluents containing synthetic dyes like this compound is challenging due to their complex structure and resistance to conventional treatment methods. mdpi.com Single-process treatments often have limitations, such as high costs, sludge production, or the formation of toxic byproducts. mdpi.commdpi.com To overcome these drawbacks, hybrid and integrated treatment systems, which combine two or more different physical, chemical, or biological processes, have been developed. frontiersin.orgscispace.com These systems aim to leverage the strengths of each individual process to achieve higher efficiency in decolorization and mineralization of pollutants. uab.cat

Advanced Oxidation Processes (AOPs) are frequently integrated with biological treatments. researchgate.net AOPs can break down complex, non-biodegradable dye molecules into simpler, more biodegradable intermediates, which can then be effectively removed by conventional biological treatments. researchgate.net For benzidine-derived azo dyes, a combination of ozonation with aerobic biological treatment has been proposed as a feasible and effective system for reducing color, total organic carbon (TOC), and chemical oxygen demand (COD). researchgate.net

One specific hybrid system tested for the degradation of this compound is iron-carbon micro-electrolysis coupled with H₂O₂. mdpi.com This advanced electrochemical oxidation process demonstrated high efficiency, achieving 98% decolorization and a 40% TOC removal rate for a 300 mg/L dye solution under optimal conditions (pH 3, 60-minute reaction time). mdpi.com The degradation kinetics were found to follow a first-order reaction model. mdpi.com

Other integrated systems applicable to dye wastewater include:

Coagulation-Fenton Process: A sequential treatment involving coagulation followed by an electro-Fenton process has been reported to achieve high removal rates of COD (97%) and TOC (98%) in dye wastewater. nih.gov

Microbial-Electro-Fenton Systems (MEFS): This technology integrates microbial degradation with the electrochemical Fenton process for efficient pollutant removal. nih.gov

Adsorption-Membrane Filtration: Combining adsorption with materials like activated carbon or natural clay with membrane processes such as ultrafiltration can effectively remove color, turbidity, and COD from textile effluents. frontiersin.org

AOP-Biological Coupling: The coupling of a photo-Fenton process with a conventional biological treatment is another promising strategy for treating solutions polluted with commercial reactive azo dyes. uab.cat

The following table provides an overview of various hybrid and integrated treatment systems relevant to the remediation of dye-containing effluents.

Table 2: Examples of Hybrid and Integrated Treatment Systems for Dye Effluents

System Target Pollutant Key Findings Source(s)
Iron-Carbon Micro-electrolysis + H₂O₂ This compound 98% decolorization and 40% TOC removal were achieved. mdpi.comresearchgate.net
Ozonation + Aerobic Biological Treatment Benzidine-derived azo dyes Considered a feasible system for color, TOC, and COD reduction. researchgate.net
Coagulation + Electro-Fenton General Dye Wastewater Achieved up to 97% COD and 98% TOC removal. nih.gov
Adsorption + Ultrafiltration (UF) Real Textile Effluent Increased adsorbent concentration led to higher COD and turbidity removal (up to 100% turbidity removal). frontiersin.org
Photo-Fenton + Biological Treatment Commercial Reactive Azo Dyes A promising application to take advantage of the potentialities of each process. uab.cat

Advanced Analytical Methodologies for Direct Blue 15 and Its Transformation Products

Spectroscopic Analysis for Reaction Monitoring and Quantification (e.g., UV-Vis spectrophotometry, absorbance kinetics)

Spectroscopic methods, particularly UV-Visible (UV-Vis) spectrophotometry, are fundamental tools for real-time monitoring and quantification of DB15 during degradation processes. This technique is valued for its simplicity, speed, and reliability in tracking the decolorization of the dye solution.

The core principle of this application lies in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. jmaterenvironsci.com For Direct Blue 15, the maximum absorbance wavelength (λmax) is typically observed around 602 nm, which corresponds to its distinct blue color. mdpi.com This peak is attributed to the chromophoric azo groups (-N=N-) within the dye's molecular structure. researchgate.net

During a degradation reaction, such as photocatalysis or advanced oxidation processes, the concentration of DB15 decreases. This change is monitored by periodically measuring the absorbance of the solution at 602 nm. mdpi.com A decrease in the absorbance peak intensity directly correlates with the reduction in the dye concentration, indicating the cleavage of the chromophoric groups responsible for the color. mdpi.com By drawing a standard curve of known DB15 concentrations versus their corresponding absorbance values, the concentration of the dye at any point during the reaction can be accurately determined. mdpi.com

Absorbance Kinetics: The data obtained from UV-Vis spectrophotometry is crucial for studying the kinetics of the degradation reaction. By plotting the concentration of DB15 (or its natural logarithm) against time, the rate of the reaction can be determined. Many studies have shown that the photocatalytic and chemical degradation of DB15 often follows pseudo-first-order kinetics. mdpi.comresearchgate.net

The rate of decolorization can be calculated using the following formula: Decolorization Rate (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time 't'. mdpi.com

Full-band spectrum scans (e.g., from 200 nm to 1100 nm) provide additional insights. While the primary peak in the visible region (at 602 nm) diminishes, new peaks may appear in the UV region. mdpi.com This suggests the breakdown of the large dye molecule into smaller, colorless aromatic intermediates, which can then be further analyzed by other techniques. mdpi.com

Table 1: Spectroscopic Parameters for this compound Analysis

Parameter Value/Description Reference
Maximum Absorbance Wavelength (λmax) ~602 nm mdpi.com
Primary Application Monitoring decolorization and quantifying DB15 concentration mdpi.com
Kinetic Model Often follows pseudo-first-order kinetics mdpi.comresearchgate.net
Key Observation Decrease in absorbance at λmax indicates cleavage of chromophore mdpi.com

Chromatographic Methods for Metabolite Identification and Characterization (e.g., Gas Chromatography-Mass Spectrometry for degradation products)

While UV-Vis spectrophotometry tracks the disappearance of the parent dye, it does not provide information about the identity of the breakdown products. For this, chromatographic techniques coupled with mass spectrometry are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and semi-volatile organic compounds formed during the degradation of this compound. mdpi.comresearchgate.net

The process typically involves several steps. First, the intermediate products from the treated dye solution are extracted using a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂), often through liquid-liquid extraction. mdpi.com The extracted sample is then concentrated to increase the detectability of the metabolites. mdpi.com For GC-MS analysis, some polar metabolites may require a derivatization step (e.g., silylation) to increase their volatility and thermal stability, making them suitable for the gas chromatograph. shimadzu.com

The prepared sample is injected into the GC, where the different components are separated based on their boiling points and affinity for the stationary phase in the column. As each separated component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. researchgate.net By comparing these mass spectra with established libraries (like the NIST library) or by interpreting the fragmentation patterns, the chemical structures of the degradation products can be identified. researchgate.net

Studies on the degradation of this compound have used GC-MS to elucidate its degradation pathway. The initial step in the breakdown of this benzidine-based disazo dye is often the reductive cleavage of the azo bonds (-N=N-). mdpi.com This cleavage results in the formation of smaller aromatic amines. mdpi.com

Identified Degradation Products: GC-MS analysis has successfully identified several key intermediates from the degradation of this compound under various treatment conditions. mdpi.comresearchgate.net

Table 2: Examples of this compound Degradation Products Identified by GC-MS

Degradation Product Chemical Formula Proposed Origin Reference
1-amino-8-naphthol C₁₀H₉NO Cleavage of azo bond mdpi.com
3,3′-dimethylbenzidine C₁₄H₁₆N₂ Cleavage of azo bond mdpi.com
Benzene derivatives Varies Further breakdown of aromatic rings researchgate.net
Naphthalene (B1677914) derivatives Varies Further breakdown of aromatic rings researchgate.net
Biphenyl derivatives Varies Further breakdown of aromatic rings researchgate.net

Advanced Characterization Techniques for Adsorbent and Catalyst Materials

The efficiency of degradation and adsorption processes for this compound heavily relies on the physical and chemical properties of the catalysts and adsorbents used. A suite of advanced characterization techniques is employed to analyze these materials before and after the treatment process to understand their structure, morphology, and surface chemistry.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and topography of the material. mdpi.com For adsorbents like halloysite (B83129) nanotubes, SEM images can show the surface before and after dye adsorption, revealing how the dye molecules cover the adsorbent's surface. mdpi.com For catalysts, SEM can reveal particle size, shape, and distribution, which are critical factors for catalytic activity.

Transmission Electron Microscopy (TEM): TEM provides higher resolution images than SEM, allowing for the observation of the internal structure, crystallinity, and particle size distribution of nanomaterials used as catalysts. deswater.comnih.gov It is particularly useful for confirming the dispersion of active catalytic components on a support material.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a vital technique for identifying the functional groups present on the surface of an adsorbent or catalyst. mdpi.comresearchgate.net By comparing the FTIR spectra of the material before and after interaction with DB15, one can deduce which functional groups (e.g., hydroxyl, carboxyl) are involved in the adsorption or catalytic degradation process. mdpi.com Characteristic peaks for DB15, such as those for N-H, C-H aromatic, S=O, and C=C aromatic ring vibrations, can be observed in the spectrum of the post-adsorption material, confirming the presence of the dye. mdpi.com

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure and phase composition of the materials. mdpi.comacs.org For photocatalysts like TiO₂ or ZnO, XRD patterns can confirm the presence of specific crystalline phases (e.g., anatase, rutile for TiO₂), which have different photocatalytic activities. mdpi.com Changes in the crystal structure after modification or use can also be monitored. acs.org

Brunauer-Emmett-Teller (BET) Surface Area Analysis: The BET method is crucial for determining the specific surface area, pore volume, and average pore diameter of adsorbent materials. particletechlabs.comwikipedia.org A large specific surface area and well-developed porosity are generally desirable for an effective adsorbent, as they provide more active sites for dye molecules to bind. nih.gov BET analysis quantifies these properties, allowing for the comparison of different adsorbent materials and the optimization of their synthesis. particletechlabs.comjwent.net

Table 3: Characterization Techniques for Adsorbent/Catalyst Materials

Technique Information Provided Application in DB15 Studies Reference
SEM Surface morphology, topography, particle shape Visualizing dye coverage on adsorbents mdpi.com
TEM Internal structure, particle size, crystallinity Characterizing catalyst nanoparticles deswater.comnih.gov
FTIR Surface functional groups Identifying active sites involved in adsorption/degradation mdpi.comresearchgate.net
XRD Crystalline structure, phase composition Confirming the active crystalline phase of photocatalysts mdpi.comacs.org
BET Specific surface area, pore volume, pore size Quantifying the adsorptive capacity of materials particletechlabs.comjwent.net

Theoretical and Computational Chemistry Studies of Direct Blue 15

Molecular Modeling of Electronic Structure and Reactivity (e.g., Density Functional Theory calculations)

While specific peer-reviewed studies detailing Density Functional Theory (DFT) calculations exclusively for Direct Blue 15 are not abundant in publicly accessible literature, the methodology is widely applied to similar azo dyes. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms and molecules. acs.org

DFT calculations for a molecule like this compound would typically focus on elucidating its fundamental electronic properties and reactivity. Key parameters derived from such studies on analogous azo dyes include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the electron-donating ability of a molecule, while the ELUMO indicates its electron-accepting ability. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation, which relates to its color. acs.org

Further analysis can yield a map of the electrostatic potential, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is vital for understanding how this compound will interact with other molecules, such as water, fibers, or reactive species during degradation. Other quantum chemical descriptors can also be calculated to predict reactivity. acs.org

Table 1: Conceptual DFT-Derived Parameters and Their Significance for this compound This table is illustrative of parameters typically calculated for azo dyes, as specific values for this compound are not readily available in published literature.

ParameterSignificance
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating capability.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting capability.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Dipole MomentMeasures the overall polarity of the molecule, influencing its solubility and intermolecular forces.
Electrostatic PotentialMaps electron density to identify sites prone to nucleophilic or electrophilic attack.
Global Hardness/SoftnessDescribes the resistance to change in electron distribution; related to the HOMO-LUMO gap.
Electrophilicity IndexA measure of the molecule's ability to accept electrons.

These theoretical calculations are instrumental in rationalizing the dye's behavior and designing new dyes with desired properties or predicting the sites most susceptible to attack during degradation processes. acs.org

Molecular Dynamics Simulations of Dye-Material Interactions (e.g., adsorption mechanisms, membrane fouling)

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to visualize and quantify the interactions between a dye molecule and various materials over time, providing a molecular-level understanding of processes like adsorption and membrane fouling. nih.govmdpi.com

While specific MD simulation studies focused on this compound are limited, experimental work has extensively investigated its adsorption onto various materials. For instance, studies have explored the removal of this compound (also referred to as Acid Blue 15 in some literature) from water using chitosan (B1678972). ajgreenchem.com The results of such experimental studies show that factors like pH, adsorbent dosage, and temperature significantly influence the adsorption process, which follows specific kinetic and isotherm models. ajgreenchem.com Another study demonstrated the effective adsorption of this compound onto halloysite (B83129) nanotubes, identifying the process as physisorption. mdpi.com

MD simulations could provide profound insights into these experimentally observed behaviors. By building a simulation box containing the this compound molecule, a representative surface of an adsorbent (like chitosan or a membrane polymer), and explicit solvent molecules, researchers can model the adsorption process. Such simulations can reveal:

Binding Affinity: The calculation of binding free energy between the dye and the material surface can quantify the strength of the interaction. acs.org

Adsorption Orientation: Simulations can show the preferred orientation of the dye molecule as it approaches and binds to the surface, revealing which functional groups are critical for the interaction.

Interaction Forces: The specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the adsorption can be identified and quantified. acs.org

Membrane Fouling: In the context of membrane filtration, MD can simulate how dye molecules approach and block membrane pores or accumulate on the surface, providing a dynamic picture of the initial stages of fouling. nih.gov

Table 2: Key Parameters from MD Simulations for Dye-Material Interactions This table outlines the typical outputs of MD simulations used to study dye adsorption, which could be applied to the this compound system.

MD Simulation OutputInformation Provided
Binding Free EnergyQuantifies the strength of the dye-adsorbent interaction, indicating the spontaneity of the adsorption process.
Radial Distribution Function (RDF)Describes how the density of surrounding atoms/molecules varies as a function of distance from a central point, identifying key interaction sites.
Number of Hydrogen BondsTracks the formation and breaking of hydrogen bonds between the dye and the surface over time.
Root Mean Square Deviation (RMSD)Measures the average deviation of a molecule's position over time, indicating the stability of the adsorbed state.
Interaction EnergyBreaks down the total energy of interaction into components like electrostatic and van der Waals forces.

By applying MD simulations, the macroscopic observations from adsorption experiments on this compound could be explained with detailed, atomistic mechanisms. acs.orgacs.org

Predictive Modeling of Degradation Pathways and Intermediate Formation

Predicting the degradation pathway of a complex molecule like this compound is crucial for assessing the environmental impact of treatment processes, as the resulting intermediates can sometimes be more toxic than the parent compound. Computational models can be used to predict the most likely points of molecular cleavage and the subsequent products.

Experimental studies have already proposed a degradation pathway for this compound. A study using an iron-carbon micro-electrolysis system coupled with H₂O₂ identified several degradation intermediates via gas chromatography-mass spectrometry (GC-MS). mdpi.comresearchgate.net The degradation is initiated by the breaking of the azo bonds (–N=N–), which are the chromophoric groups responsible for the dye's color. mdpi.com

Based on this experimental work, a plausible degradation pathway involves the following key steps:

Azo Bond Cleavage: The two azo bonds are cleaved, breaking the large dye molecule into smaller aromatic amine compounds.

Formation of Intermediates: The primary intermediates identified include compounds like 1-amino-8-naphthol and 3,3′-dimethylbenzidine. mdpi.com

Further Degradation: These primary intermediates are then further broken down into smaller, less complex molecules such as anti-pentenoic acid and phenol, which can ultimately be mineralized to CO₂ and H₂O under sufficient oxidative conditions. mdpi.com

Table 3: Experimentally Identified Degradation Intermediates of this compound

Intermediate CompoundChemical FormulaRole in Pathway
1-amino-8-naphtholC₁₀H₉NOProduct of azo bond cleavage.
3,3′-dimethylbenzidineC₁₄H₁₆N₂Product of azo bond cleavage.
anti-pentenoic acidC₅H₈O₂Secondary degradation product.
phenolC₆H₆OSecondary degradation product.

Source: Based on GC-MS analysis from Yang et al. (2018). mdpi.com

While this pathway was determined experimentally, computational chemistry, particularly DFT, plays a vital role in predictive modeling. Theoretical models can be used to:

Calculate the bond dissociation energies to predict that the azo links are the weakest and most likely to break first.

Model the reaction of the dye with a reactive species (like a hydroxyl radical, •OH) and calculate the activation energies for attacks at different sites on the molecule.

Predict the stability of potential intermediates to help confirm or refine the proposed pathway.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Behavior

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to predict the physicochemical, biological (e.g., toxicity), and environmental fate properties of chemicals based on their molecular structure. mdpi.com This approach is particularly valuable for assessing large numbers of chemicals where experimental data may be limited, avoiding costly and time-consuming testing. mdpi.com

For azo dyes, and particularly benzidine-based dyes like this compound, a major concern is mutagenicity and carcinogenicity, which can arise from the metabolic cleavage of the azo bond to release carcinogenic aromatic amines (in this case, 3,3′-dimethoxybenzidine). nih.govdergipark.org.tr Therefore, QSAR models are often developed to predict these toxicological endpoints.

A comprehensive study evaluated the performance of 20 different (Q)SAR tools for predicting the mutagenicity (Ames test) of a group of industrial chemicals, including a diverse set of aromatic and benzidine-based azo dyes. nih.gov The study highlighted that the predictive power of existing models varies significantly for this specific chemical class.

Key findings from the evaluation of QSAR models for benzidine-based dyes include:

Varied Performance: Only a small number of the 20 models evaluated showed satisfactory predictive performance for the benzidine-based azo dye test set. nih.gov

Importance of External Validation: The study emphasized the necessity of validating QSAR models with external datasets of relevant industrial chemicals, as models may perform well for their training set but fail for structurally different compounds. nih.gov

Utility of Read-Across: The Organisation for Economic Co-operation and Development (OECD) QSAR Toolbox, which facilitates a read-across approach (predicting properties for one chemical based on data from similar chemicals), was noted as a useful tool. nih.govdergipark.org.tr

QSAR modeling for environmental fate also includes predicting properties like biodegradability and bioaccumulation. The complex structure of this compound, with its multiple sulfonate groups, suggests low bioaccumulation potential due to high water solubility and large molecular size, which hinders passage across biological membranes. However, its persistence and the toxicity of its potential degradation products remain key endpoints for QSAR investigation.

Table 4: General Approaches in QSAR Modeling for Azo Dyes

QSAR EndpointRelevant Molecular DescriptorsPredicted Behavior / Fate
MutagenicityPresence of specific substructures (e.g., free aromatic amines), electronic properties (EHOMO, ELUMO)Likelihood of causing genetic mutations, often linked to the formation of carcinogenic amines.
EcotoxicityLog P (octanol-water partition coefficient), molecular size, polarityAcute or chronic toxicity to aquatic organisms like fish or daphnia.
BiodegradationMolecular weight, number of azo bonds, presence of sulfonate groupsThe likelihood and rate at which the dye will be broken down by microorganisms in the environment.
BioaccumulationLog P, molecular weight, cross-sectional diameterThe potential for the chemical to accumulate in the tissues of living organisms.

The development and validation of robust QSAR models are essential components of modern chemical risk assessment, providing a framework for prioritizing chemicals for further testing and regulation. nih.gov

Environmental Fate and Ecotoxicological Implications of Direct Blue 15 and Its Metabolites

Environmental Persistence and Mobility in Various Environmental Compartments

Direct Blue 15 is not readily biodegradable under aerobic conditions mst.dk. Studies indicate that it is not degraded in aerobic static tests over 41 days, suggesting that aerobic biodegradation is not a significant environmental fate process in soil or water nih.gov. However, complete biodegradation of this compound has been reported within 7 days under anaerobic conditions, with the process yielding metabolites such as 3,3'-dimethoxybenzidine (B85612) iarc.frnih.gov. The degradation pathway involves the initial cleavage of the azo bond, leading to the formation of intermediates like 1-amino-8-naphthol and 3,3'-dimethoxybenzidine, which are subsequently broken down into simpler compounds iarc.frnih.govmdpi.com.

When released into soil, this compound is expected to exhibit slight to no mobility. This limited mobility is attributed to its retention in soil matrices through ion-exchange processes, particularly on clay surfaces nih.gov. As an ion, this compound is not expected to volatilize from moist soil nih.gov.

In aquatic environments, this compound is anticipated to adsorb onto suspended solids and sediments. This adsorption is influenced by the dye's ionic state and tends to increase as the pH decreases nih.gov. Volatilization from water surfaces is not considered a significant fate process because the compound predominantly exists in its ionic form across typical environmental pH ranges (5-9) nih.gov. Consequently, bioconcentration is also not expected to be a major environmental fate process for this compound nih.gov.

Ecotoxicity Assessments in Aquatic Ecosystems

The ecotoxicological effects of this compound have been evaluated across different trophic levels in aquatic ecosystems, revealing varying degrees of sensitivity among organisms.

Effects on Primary Producers (e.g., microalgae, algal growth inhibition)

Microalgae, such as Pseudokirchneriella subcapitata, demonstrate sensitivity to this compound. The median effective concentration (EC50) for growth inhibition in P. subcapitata was determined to be 15.99 mg/L researchgate.netnih.gov. Exposure to this compound led to significant increases in chlorophyll-a and chlorophyll-b concentrations, while carotenoid levels decreased in exposed algae researchgate.netnih.gov. Furthermore, the concentrations of protein, carbohydrates, and lipids per cell in P. subcapitata were found to be significantly higher in algae exposed to this compound compared to control groups researchgate.netnih.govresearchgate.net.

Effects on Primary Consumers (e.g., cladocerans, aquatic invertebrates)

Cladocerans, represented by Ceriodaphnia dubia, showed a median lethal concentration (LC50) of 450 mg/L when exposed to this compound researchgate.netnih.govresearchgate.net. At a concentration of 25 mg/L, this compound significantly reduced survival, total progeny, and the number of clutches produced by C. dubia. Additionally, the onset of reproduction was delayed in these exposed organisms researchgate.netnih.govresearchgate.net.

Effects on Secondary Consumers (e.g., zebrafish embryos/larvae, developmental toxicity)

Zebrafish (Danio rerio) embryos and larvae exhibited toxic effects upon exposure to this compound. At concentrations of 100 and 500 mg/L, larvae developed yolk sac edema, curved tails, and skeletal deformities between 96 and 144 hours post-fertilization (hpf) researchgate.netnih.govresearchgate.net. Higher concentrations of the dye also resulted in a significant increase in the incidence of embryos without a heartbeat researchgate.netnih.gov. The no observed effect concentration (NOEC) for zebrafish embryo development was reported as 0.09 mg/L, with a lowest observed effect concentration (LOEC) of 0.19 mg/L researchgate.net. The 96-hour EC50 for hatching was found to be 2.83 mg/L, and the 10-day LC50 was 1.11 mg/L researchgate.net.

Summary of Ecotoxicity Data for this compound

Organism GroupSpeciesEndpointValue (mg/L)Reference(s)
Primary ProducersPseudokirchneriella subcapitataEC50 (Growth Inhibition)15.99 researchgate.netnih.gov
Primary ConsumersCeriodaphnia dubiaLC50 (Survival)450 researchgate.netnih.govresearchgate.net
Secondary ConsumersDanio rerio (Embryos)EC50 (Hatching)2.83 researchgate.net
Secondary ConsumersDanio rerio (Larvae)LC50 (Survival, 10-day)1.11 researchgate.net
Secondary ConsumersDanio rerio (Embryos)NOEC (Development)0.09 researchgate.net
Secondary ConsumersDanio rerio (Embryos)LOEC (Development)0.19 researchgate.net

Note: EC50 indicates the concentration causing 50% effect (e.g., growth inhibition), LC50 indicates the concentration lethal to 50% of the population, NOEC is the no observed effect concentration, and LOEC is the lowest observed effect concentration.

Environmental Risk Assessment of this compound and its Transformation Products

The environmental risk posed by this compound is amplified by its persistence and the toxicity of its degradation products. Anaerobic biodegradation yields aromatic amines, notably 3,3'-dimethoxybenzidine, which is a known mutagen iarc.frnih.gov. The presence of such metabolites in the environment raises concerns regarding potential long-term ecological impacts and human health risks if these compounds enter food chains or water supplies. Given the observed toxicity across different trophic levels, the discharge of this compound into water bodies warrants careful regulation to mitigate adverse environmental consequences researchgate.netnih.gov.

Emerging Research Directions and Future Perspectives for Direct Blue 15 Studies

Nanotechnology Integration in Remediation and Sensing Applications

The integration of nanotechnology is a significant frontier in the management of Direct Blue 15, offering novel pathways for both its removal from wastewater and its detection. The unique properties of nanomaterials, such as high surface-area-to-volume ratios and enhanced reactivity, make them highly effective for these applications.

Remediation: Researchers have successfully employed various nanomaterials for the remediation of this compound. One notable study utilized halloysite (B83129) nanotubes (HNTs), a type of naturally occurring nanoclay, as an effective adsorbent. mdpi.comresearchgate.net The tubular structure and differing surface chemistries of HNTs enhance the adsorption process. mdpi.com The interactions between the HNT adsorbent and this compound were identified as physical in nature, following pseudo-second-order kinetics. mdpi.comresearchgate.net Another advanced approach involves a heterogeneous photo-Fenton-like process using bimetallic iron/copper nanoparticles supported on bentonite (B74815) clay (E-Fe/Cu@BNPs). uobaghdad.edu.iq This method has demonstrated the complete degradation of 100 mg/L of this compound within 60 minutes under optimal conditions. uobaghdad.edu.iq Other studies have noted the successful removal of this compound using various nanomaterials, underscoring the versatility of this technology. iaamonline.org

Sensing: Beyond remediation, nanotechnology provides powerful tools for the detection of dye pollutants. While specific sensor development for this compound is an emerging area, the principles are well-established. Nanomaterials such as gold, silver, and zinc oxide nanoparticles are widely investigated for sensing applications due to their unique optical and electrical properties. mdpi.com For instance, the surface plasmon resonance phenomenon characteristic of nanosilver and nanogold can be harnessed to develop highly sensitive colorimetric sensors. mdpi.com These technologies could lead to the development of rapid, on-site detection methods for this compound in industrial effluents, enabling better monitoring and control of pollution.

Table 1: Nanomaterials Used in Remediation of this compound This table is interactive. Click on the headers to sort the data.

Nanomaterial Application Key Findings & Optimal Conditions Removal Efficiency Kinetic Model Source(s)
Halloysite Nanotubes (HNTs) Adsorption Adsorption is a physisorption process. Optimal adsorption capacity of 112 mg/g achieved via statistical optimization. High Pseudo-second-order mdpi.comresearchgate.net

Application of Artificial Intelligence and Machine Learning in Process Optimization and Predictive Modeling

The application of artificial intelligence (AI) and machine learning (ML) represents a paradigm shift in environmental engineering, moving from empirical testing to predictive and optimized process control. While the direct application of advanced AI models to this compound is still a nascent field of research, foundational work using statistical modeling has paved the way, and the potential demonstrated in related areas is substantial.

Process Optimization: For the degradation of this compound, statistical optimization techniques like Response Surface Methodology (RSM) coupled with a Box-Behnken design (BBD) have been effectively used. uobaghdad.edu.iq This approach helps in modeling and optimizing the parameters of treatment processes, such as the photo-Fenton-like degradation, by identifying the significant interactions between variables like pH, catalyst dosage, and dye concentration. uobaghdad.edu.iqmdpi.com A quadratic model developed through RSM showed a high correlation (R² = 0.987) between predicted and experimental values for this compound removal, confirming the method's utility. mdpi.com These statistical methods are precursors to more complex AI-driven optimization. AI algorithms can analyze vast datasets from treatment processes in real-time to dynamically adjust parameters, maximizing efficiency while minimizing resource consumption. sustainability-directory.comiwaponline.com

Predictive Modeling: Although specific ML models for this compound are not yet widely published, research on other azo dyes and textile wastewater demonstrates their immense potential. mdpi.comnih.gov Machine learning algorithms—including Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests (RF)—have been used to predict the removal efficiency and degradation pathways of various pollutants. mdpi.comnih.govresearchgate.netresearchgate.net For example, a hybrid Support Vector Regression-Fruitfly Optimization Algorithm (SVR-FOA) was shown to be highly accurate in estimating the simultaneous aerobic biodegradation of azo dyes and hexavalent chromium. mdpi.comresearchgate.net Such models can predict the performance of a remediation process under different operating conditions, saving significant time and resources compared to purely experimental work. researchgate.net Future research will likely focus on developing and training ML models specifically on this compound data to forecast its behavior in various environmental matrices and treatment systems.

Table 2: Potential Machine Learning Applications for this compound Studies (Based on Similar Dyes) This table is interactive. Click on the headers to sort the data.

AI/ML Technique Potential Application for this compound Demonstrated Use Case (Other Dyes/Wastewater) Source(s)
Response Surface Methodology (RSM) Optimization of degradation process parameters (pH, dosage, etc.) Successfully used to model and optimize photo-Fenton-like degradation of DB15. uobaghdad.edu.iqmdpi.com
Artificial Neural Network (ANN) Modeling and predicting dye removal efficiency under various conditions. Used to model and optimize the removal of Brilliant Green dye and general textile wastewater. nih.govresearchgate.net
Support Vector Machine (SVM) / Support Vector Regression (SVR) Predicting adsorption performance and biodegradation rates. SVR-FOA hybrid model accurately estimated biodegradation of azo dyes. mdpi.comresearchgate.net

Sustainable and Circular Economy Frameworks for Dye Management and Resource Recovery

Shifting from a linear "take-make-dispose" model to a circular economy framework is a critical future direction for managing wastes associated with this compound. This approach focuses on eliminating waste and pollution by design, keeping materials in use, and regenerating natural systems. our-blue-future.orgundp.org Research is demonstrating that waste from dye treatment processes can be upcycled into valuable new products.

A prime example of this concept in action is the management of sludge generated from the adsorption of this compound onto halloysite nanotubes (HNTs). mdpi.comresearchgate.net Instead of being sent to a landfill as hazardous waste, the this compound-adsorbed HNT "sludge" was repurposed as a reinforcing agent and combined with plastic waste to fabricate a new composite material. mdpi.comresearchgate.net This innovative strategy embodies the core principles of a circular economy:

Waste as a Resource: It transforms a problematic waste stream (dye sludge) into a valuable feedstock for a new manufacturing process. nlplatform.com

Designing Out Waste: By planning for the end-of-life of the adsorbent, the process avoids the creation of a final waste product that requires disposal. our-blue-future.org

Resource Recovery: It recovers the value embedded in both the spent adsorbent and the captured dye, incorporating them into a durable product.

This approach not only solves a disposal problem but also contributes to the creation of sustainable materials, reducing the demand for virgin resources. Future research is expected to expand on this concept, exploring other ways to valorize dye-containing waste streams and developing closed-loop systems where treated water and recovered materials are reintegrated into industrial processes. gnest.orgmdpi.com

Interdisciplinary Research Synergies to Address Complex Dye Pollution Challenges

Addressing the multifaceted problem of this compound pollution requires a departure from siloed research efforts toward synergistic, interdisciplinary collaborations. The complexity of the dye's impact—from its persistence in wastewater to its potential toxicity—necessitates the integration of knowledge and techniques from diverse scientific fields.

Emerging research highlights the power of combining different areas of expertise:

Chemistry and Materials Science: This synergy is crucial for the rational design and synthesis of novel nanomaterials, such as the aforementioned halloysite nanotubes and bimetallic nanoparticles, which are tailored for the efficient adsorption or catalytic degradation of this compound. mdpi.comuobaghdad.edu.iq

Environmental Engineering and Electrochemistry: The collaboration between these fields leads to the development of advanced treatment systems. For instance, the degradation of this compound has been successfully achieved using iron-carbon micro-electrolysis coupled with H₂O₂, a process that combines electrochemical principles with practical engineering design to achieve high decolorization (98%) and significant TOC removal (40%). researchgate.net

Microbiology and Biotechnology: By identifying and cultivating specific microorganisms, this collaboration explores bioremediation as a sustainable treatment strategy. Research has shown that bacterial consortia, including species like Alcaligenes faecalis and Bacillus subtilis, can effectively decolorize and biodegrade this compound, breaking it down into less harmful compounds. nih.gov Other studies have investigated the efficacy of various bacterial and fungal strains in degrading this and other azo dyes. tandfonline.comresearchgate.net

Ecotoxicology and Environmental Science: This partnership is essential for evaluating the true success of any remediation strategy. It is not enough to simply remove the color of the dye; the resulting byproducts must not be harmful to the environment. Studies that assess the cytotoxicity of the treated effluent, for example by testing its effect on human white blood cells, provide critical validation that the degradation process leads to genuine detoxification. nih.gov

Future progress in managing this compound pollution will depend on strengthening these interdisciplinary connections. A holistic approach, where material scientists, engineers, biologists, and toxicologists work in concert, is necessary to develop solutions that are not only effective but also sustainable and environmentally safe.

Q & A

Q. How can researchers mitigate bias when interpreting DB15 toxicity data across conflicting studies?

  • Methodological Answer : Conduct systematic reviews with pre-defined inclusion/exclusion criteria (e.g., peer-reviewed studies using ISO-standard assays). Use tools like ROBIS (Risk of Bias in Systematic Reviews) to assess study quality and meta-analysis to resolve discrepancies .

Q. What strategies ensure ethical sourcing and citation of data in DB15 research?

  • Methodological Answer : Cite primary sources for characterization data (e.g., SEM images from original studies) and avoid "citation chaining." Use reference managers (e.g., Zotero) to track provenance and comply with copyright laws when reproducing figures .

Tables for Key Experimental Parameters

Parameter Optimal Value (Batch) Optimal Value (Continuous) Reference
H2O2 Concentration3.52 mmol/L3.52 mmol/L
pH33
Catalyst Dose (g/L)0.71.42 cm bed depth
Temperature (°C)5025–50 (ambient)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.